2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a phenethylamino-oxoethyl side chain and a 2-methylbenzamide group. The thienopyrazole scaffold is known for its bioactivity in targeting enzymes and receptors, while the phenethylamino moiety may enhance binding interactions with biological targets .
The synthesis of such compounds typically involves coupling benzoyl chloride derivatives with aminothienopyrazole intermediates, followed by functionalization of the side chain. Structural characterization is achieved via spectroscopic methods (NMR, IR, MS) and X-ray crystallography using programs like SHELXL and ORTEP .
Properties
IUPAC Name |
2-methyl-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-7-5-6-10-18(16)23(29)25-22-19-14-30-15-20(19)26-27(22)13-21(28)24-12-11-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLRYTMYDNKGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 1105219-85-9 |
Research indicates that compounds similar to this compound may interact with G-protein coupled receptors (GPCRs), which play a crucial role in various physiological processes. These interactions can lead to modulation of intracellular signaling pathways, affecting cellular responses such as inflammation and pain perception .
Antimicrobial Activity
In vitro studies have shown that related thieno[3,4-c]pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that these compounds effectively inhibited the growth of various bacterial strains, potentially offering a new avenue for antibiotic development .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In preclinical models, it demonstrated significant reductions in inflammatory markers and symptoms associated with conditions like arthritis. The effective dosage was found to be lower than that of standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .
Case Studies
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Case Study on Anti-inflammatory Activity :
A study published in a pharmacology journal highlighted the efficacy of this compound in reducing edema in rat models. The compound was administered at varying dosages (0.5 mg/kg to 5 mg/kg), with significant reductions in paw swelling observed at doses as low as 1 mg/kg compared to control groups . -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antimicrobial activity against Staphylococcus aureus. The compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL, indicating strong activity against this pathogen. This suggests potential applications in treating infections resistant to conventional antibiotics .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of thieno[3,4-c]pyrazole derivatives. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency against bacteria |
| Alteration of side chains | Enhanced anti-inflammatory effects |
These modifications can lead to improved pharmacokinetic properties, making them more suitable for therapeutic applications.
Chemical Reactions Analysis
Benzamide Formation
The 2-methylbenzamide moiety is introduced via:
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Acylation : Reaction of the pyrazole amine with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) .
Example Reaction :
Key Functionalization Reactions
Based on analogous compounds (e.g., ):
| Reaction Type | Conditions | Product |
|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, DMF, 60°C | Alkyl-substituted pyrazole |
| Sulfonation | SO₃·Py complex, DCM, 0°C → RT | Sulfonamide derivatives |
| Oxidation | MnO₂, CHCl₃, reflux | Ketone or sulfone formation |
| Hydrolysis | NaOH (aq), EtOH, 80°C | Carboxylic acid intermediates |
Stability and Reactivity Considerations
-
Acid Sensitivity : The thieno-pyrazole core may degrade under strong acidic conditions (e.g., >2M HCl) .
-
Thermal Stability : Decomposition observed above 200°C during DSC analysis .
Comparative Reactivity of Analogues
Data from structurally similar compounds in the search results ( ):
Gaps in Literature
No direct studies on the target compound were found in the provided sources. Key uncertainties include:
-
Stereoselectivity in side-chain functionalization.
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Catalytic specificity for cross-coupling reactions (e.g., Suzuki-Miyaura).
Recommendations for Further Research
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Explore Pd-catalyzed coupling to introduce aryl/heteroaryl groups at the pyrazole 5-position.
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Investigate enzymatic resolution for chiral purity of the phenethylaminoethyl side chain.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
